

# The link between splicing factor mutations and CTX-712 efficacy

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide: Unraveling the Link Between Splicing Factor Mutations and **CTX-712** Efficacy

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Dysregulation of RNA splicing is a hallmark of various cancers, particularly myeloid neoplasms like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Recurrent, heterozygous mutations in key splicing factor genes (e.g., SF3B1, SRSF2, U2AF1, ZRSR2) create a unique dependency on the remaining wild-type splicing machinery, offering a therapeutic window. CTX-712 (rogocekib) is a first-in-class, orally available, small molecule inhibitor of CDC-like kinases (CLK), which are crucial regulators of the splicing process. This technical guide synthesizes the preclinical and clinical evidence demonstrating that the efficacy of CTX-712 is strongly correlated with the presence of splicing factor mutations. We detail the mechanism of action, present quantitative data from key studies, outline experimental protocols, and provide visual workflows to elucidate this critical link.

## Introduction: Targeting the Spliceosome in Cancer

RNA splicing, the process of removing introns and ligating exons from pre-mRNA, is catalyzed by the spliceosome, a complex machinery of small nuclear RNAs and proteins.[1] Splicing factors ensure the fidelity of this process. In many cancers, this intricate mechanism is



compromised.[2] Genetic alterations can occur in cis, affecting specific mRNA sequences, or in trans, by mutating the splicing factors themselves.[2]

Mutations in splicing factor genes are especially prevalent in myeloid neoplasms, occurring in over 40% of MDS and 10-20% of AML cases.[3][4] These mutations are typically heterozygous, mutually exclusive, and alter the splicing preferences of the cell, leading to the production of aberrant transcripts that can drive oncogenesis.[2][5] This dependency on the remaining functional spliceosome creates a vulnerability that can be exploited therapeutically.[5] CTX-712 is a potent and selective inhibitor of the CLK family of kinases (CLK1/2/3/4), which are essential for the phosphorylation and function of serine/arginine-rich (SR) splicing factors.[1][6] By disrupting this process, CTX-712 induces global splicing alterations, leading to synthetic lethality in cancer cells already compromised by splicing factor mutations.

# Mechanism of Action: CTX-712 as a Splicing Modulator

CTX-712's primary mechanism of action is the inhibition of CLK family kinases.[1][7]

- CLK and SR Protein Phosphorylation: In normal cellular processes, CLK kinases phosphorylate the SR domain of SR proteins (such as SRSF2, SRSF3, SRSF4, and SRSF6).[8][9]
- Role of Phosphorylated SR Proteins: This phosphorylation is a critical step that enables SR
  proteins to facilitate the recognition of exons and the assembly of the spliceosome on premRNA, ensuring proper splicing.[1]
- Inhibition by CTX-712: CTX-712 binds to and inhibits CLK kinases, preventing the phosphorylation of SR proteins.[7][10]
- Consequence of Inhibition: The resulting hypo-phosphorylated SR proteins are dysfunctional. This leads to widespread splicing alterations, most commonly exon skipping (also known as cassette exon exclusion).[8][11]
- Induction of Cell Death: The accumulation of aberrant, non-functional RNA transcripts induces a state of "RNA deregulation stress," which ultimately triggers apoptosis in cancer cells.[1]



Caption: Mechanism of Action of CTX-712.

# **Preclinical Efficacy Data**

Preclinical studies have consistently demonstrated the potent anti-leukemic activity of **CTX-712**, particularly in models harboring splicing factor mutations.

## In Vitro Activity

**CTX-712** shows strong inhibitory effects on the proliferation of various human myeloid leukemia cell lines and primary patient samples.

| Cell Type                                 | IC₅₀ Value (µM) | Citation |
|-------------------------------------------|-----------------|----------|
| K562 (Human Myeloid Cell<br>Line)         | 0.15            | [11]     |
| MV-4-11 (Human Myeloid Cell<br>Line)      | 0.036           | [11]     |
| Primary AML Cells (Average of 79 samples) | 0.078           | [11]     |

**Table 1:** In Vitro Proliferative Inhibition by **CTX-712**.

### In Vivo Xenograft Models

Studies using cell line-derived and patient-derived xenograft (PDX) models in mice have confirmed the in vivo efficacy of **CTX-712**.

Isogenic Cell Line-Derived Xenografts: Models using isogenic cells (identical except for a specific mutation) show that cells with splicing factor mutations are significantly more sensitive to **CTX-712** than their wild-type counterparts.



| Cell Line / Mutation    | CTX-712 Dose<br>(mg/kg) | T/C Ratio (%)* | Citation |
|-------------------------|-------------------------|----------------|----------|
| SF3B1 Wild-Type         | 6.25                    | 61.5           | [6]      |
| SF3B1 Mutant<br>(K700E) | 6.25                    | 21.8           | [6]      |
| SF3B1 Wild-Type         | 12.5                    | 18.5           | [6]      |
| SF3B1 Mutant<br>(K700E) | 12.5                    | 3.1            | [6]      |
| SRSF2 Wild-Type         | 6.25                    | 66.3           | [6]      |
| SRSF2 Mutant (P95H)     | 6.25                    | 7.1            | [6]      |
| SRSF2 Wild-Type         | 12.5                    | < 0            | [6]      |
| SRSF2 Mutant (P95H)     | 12.5                    | < 0            | [6]      |

**Table 2:** Efficacy of **CTX-712** in Isogenic Xenograft Models. \*T/C Ratio: (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower value indicates higher efficacy.

Patient-Derived Xenografts (PDX): **CTX-712** has demonstrated significant, dose-dependent anti-tumor effects in multiple PDX models, with particularly striking results in a model with an SRSF2 mutation.



| PDX Model<br>Mutation(s)       | CTX-712 Dose<br>(mg/kg) | Outcome                                                                                                           | Citation |
|--------------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------|----------|
| SRSF2 P95H Mutant              | 12.5 (High Dose)        | Complete remission in 4 of 5 mice; Significant tumor volume reduction (p=0.0014) and improved survival (p=0.015). | [12][13] |
| SRSF2 P95H Mutant              | 6.25 (Low Dose)         | Significant tumor volume reduction (p=0.028).                                                                     | [13]     |
| U2AF1 Mutant                   | Not specified           | Increased survival rate compared to vehicle.                                                                      | [6]      |
| Multiple mutations incl. U2AF1 | Not specified           | One model was refractory to treatment.                                                                            | [12]     |

Table 3: Efficacy of CTX-712 in Patient-Derived Xenograft (PDX) Models.

Notably, the anti-leukemic effects of **CTX-712** were found to positively correlate with the degree of altered splicing induced by the drug, suggesting that the extent of splicing changes could serve as a pharmacodynamic biomarker.[8][11]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CLK Inhibitor CTX-712 | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Chordia Research Memo (4): CTX-712 is conducting clinical trials targeting acute myeloid leukemia in the USA (1) [news.futunn.com]
- 4. mcb.uconn.edu [mcb.uconn.edu]
- 5. Targeting splicing factors for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Facebook [cancer.gov]



- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Rogocekib (CTX-712): A Potent and Selective CLK Inhibitor for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Therapeutic Potential of CTX-712 in Myeloid Neoplasms with Splicing Factor Mutations [synapse.patsnap.com]
- 13. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [The link between splicing factor mutations and CTX-712 efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831987#the-link-between-splicing-factor-mutations-and-ctx-712-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com